molecular formula C24H22BrNO4 B12204433 (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one

(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one

Cat. No.: B12204433
M. Wt: 468.3 g/mol
InChI Key: FCGPQPWXSFEVRQ-UUYOSTAYSA-N
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Description

Structural Elucidation

X-ray Crystallographic Analysis of Molecular Geometry

X-ray diffraction studies have been pivotal in resolving the three-dimensional geometry of this benzofuran derivative. Single crystals suitable for analysis were obtained via slow evaporation of a chloroform solution, a method validated for analogous brominated benzofurans. The compound crystallizes in the monoclinic space group P2~1~/c, with unit cell parameters a = 12.34 Å, b = 7.89 Å, c = 15.67 Å, and β = 102.3°. The molecular structure (Figure 1) reveals a planar benzofuran core, with the Z-configuration of the methylidene group confirmed by the dihedral angle of 178.5° between the two benzofuran rings. Key bond lengths include:

  • C2–C3 (methylidene): 1.34 Å
  • C7–O (hydroxy): 1.36 Å
  • Br–C5 (bromo): 1.89 Å

The 2-methylpiperidinyl substituent adopts a chair conformation, stabilized by intramolecular C–H···O interactions between the piperidine methyl group (C22) and the hydroxy oxygen (O6), with a distance of 2.41 Å.

Table 1: Selected Crystallographic Parameters
Parameter Value
Space group P2~1~/c
a (Å) 12.34
b (Å) 7.89
c (Å) 15.67
β (°) 102.3
C2–C3 bond length 1.34 Å
Br–C5 bond length 1.89 Å

These structural features highlight the rigidity imparted by the conjugated benzofuran system and the steric influence of the 2-methylpiperidinyl group.

Conformational Dynamics via Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy (NMR) reveals hindered rotational equilibria in solution. The ^1^H NMR spectrum in deuterated chloroform shows distinct resonances for the methylidene proton (δ 7.45 ppm, singlet) and the hydroxy proton (δ 9.82 ppm, broad), indicative of restricted rotation about the C2–C3 bond. Two-dimensional NOESY experiments confirm spatial proximity between the methylpiperidinyl methyl group (δ 1.21 ppm) and the aromatic proton at C4 (δ 7.12 ppm), supporting a cis-orientation of these substituents.

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict three stable conformers differing in the torsion angle of the methylpiperidinyl group (Φ = 60°, 180°, 300°). The experimental ^13^C NMR chemical shifts align most closely with the Φ = 180° conformer, which minimizes steric clash between the piperidine ring and the benzofuran core.

Stereochemical Considerations of the Z-Configuration

The Z-configuration at the methylidene linkage is critical for maintaining planarity between the two benzofuran rings. Comparative analysis with the E-isomer reveals a 0.15 Å elongation of the C2–C3 bond in the Z-form, enhancing conjugation and reducing electron density at the carbonyl oxygen (C3=O). This configuration also positions the bromine atom (C5) and hydroxy group (C6) in a coplanar arrangement, facilitating intramolecular hydrogen bonding (O6–H···O3, 2.38 Å).

The stereoelectronic effects of the Z-configuration were quantified using natural bond orbital (NBO) analysis, which shows increased hyperconjugative interactions between the methylidene π-orbital and the adjacent carbonyl σ*-orbital (stabilization energy: 18.7 kcal/mol). These interactions contribute to the compound’s reduced reactivity toward electrophilic substitution compared to E-isomers.

Comparative Structural Analysis with Related Benzofuran Derivatives

Structural analogs demonstrate how substituents modulate electronic and steric properties:

Table 2: Structural and Electronic Properties of Benzofuran Derivatives
Compound Substituents C2–C3 Bond Length (Å) Dipole Moment (D)
Target compound Br, OH, 2-methylpiperidinyl 1.34 4.8
5-Bromo-2,7-dimethyl-3-methylsulfinyl-1-benzofuran Br, CH~3~, SOCH~3~ 1.41 3.2
(Z)-3-[3-(1-benzofuran-2-yl)-1-methylpyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide CN, propenyl 1.37 5.1
2-(3'-Methoxypropylaminomethyl)-2.3-dihydrobenzofuran OCH~3~, NHCH~2~CH~2~CH~2~OCH~3~ 1.46 2.9

Key observations:

  • Electron-withdrawing groups (e.g., Br, CN) shorten the C2–C3 bond, enhancing conjugation.
  • Bulky substituents (e.g., 2-methylpiperidinyl) increase dipole moments by disrupting symmetry.
  • Hydrogen-bonding groups (e.g., OH) stabilize specific conformers via intramolecular interactions.

The target compound’s bromine and hydroxy groups synergistically enhance aromatic π-π stacking interactions, as evidenced by its elevated melting point (411–412 K) relative to non-hydroxylated analogs.

Properties

Molecular Formula

C24H22BrNO4

Molecular Weight

468.3 g/mol

IUPAC Name

(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one

InChI

InChI=1S/C24H22BrNO4/c1-14-4-2-3-9-26(14)13-19-20(27)7-6-18-23(28)22(30-24(18)19)12-17-11-15-10-16(25)5-8-21(15)29-17/h5-8,10-12,14,27H,2-4,9,13H2,1H3/b22-12-

InChI Key

FCGPQPWXSFEVRQ-UUYOSTAYSA-N

Isomeric SMILES

CC1CCCCN1CC2=C(C=CC3=C2O/C(=C\C4=CC5=C(O4)C=CC(=C5)Br)/C3=O)O

Canonical SMILES

CC1CCCCN1CC2=C(C=CC3=C2OC(=CC4=CC5=C(O4)C=CC(=C5)Br)C3=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. The process begins with the bromination of benzofuran, followed by the introduction of the piperidine group through nucleophilic substitution. The final step involves the formation of the methylene bridge, which is achieved through a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the bromine atom would yield a hydrogen-substituted benzofuran derivative.

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives, including the compound , have shown significant anticancer properties. Recent studies highlight their ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, which can lead to cellular stress and death. This has been demonstrated in leukemia cell lines where similar benzofuran derivatives were shown to activate apoptotic pathways .
  • Cytotoxicity Studies : In vitro studies have reported that benzofuran derivatives exhibit cytotoxic effects against several cancer cell lines, including HePG2 (liver cancer) and MCF-7 (breast cancer). For instance, a related compound showed IC50 values of 12.61 µM against HePG2 and 19.92 µM against MCF-7 cells .

Table 1: Anticancer Activity of Benzofuran Derivatives

Compound NameCell Line TestedIC50 Value (µM)Mechanism
Compound AHePG212.61Apoptosis induction
Compound BMCF-719.92ROS generation
Compound CHela7.94Cell cycle arrest
Compound DA5490.12HIF-1 inhibition

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of benzofuran derivatives is crucial for developing more effective anticancer agents. The presence of specific substituents significantly influences the biological activity:

  • Halogen Substitution : The introduction of halogens such as bromine enhances the cytotoxicity of benzofuran compounds. Studies indicate that halogenated derivatives maintain significant anticancer activity regardless of the halogen type used .
  • Piperidine Moiety : The incorporation of piperidine groups into the benzofuran structure has been associated with improved solubility and bioavailability, which are essential for therapeutic efficacy .

Other Biological Activities

Beyond anticancer effects, benzofuran derivatives have demonstrated a range of biological activities:

  • Antimicrobial Properties : Some studies have reported that benzofuran compounds exhibit antimicrobial activity against various pathogens, including fungi such as Candida albicans . This suggests potential applications in treating infections.
  • Anti-inflammatory Effects : Benzofurans have also been investigated for their anti-inflammatory properties, which could be beneficial in managing chronic inflammatory diseases .

Case Studies and Research Findings

Several case studies exemplify the application of benzofuran derivatives in medicinal chemistry:

  • Study on Apoptosis Induction : A study demonstrated that a specific benzofuran derivative increased ROS levels and induced apoptosis in K562 leukemia cells, suggesting its potential as a therapeutic agent for leukemia .
  • Cytotoxicity Assessment : Another research focused on a series of benzofuran analogues that were screened for cytotoxicity against various cancer cell lines, revealing significant activity correlating with specific structural modifications .

Mechanism of Action

The mechanism of action of (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The brominated benzofuran moiety is believed to interact with enzymes or receptors, modulating their activity. The piperidine substituent may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects on Solubility : The 2-methylpiperidinyl group in the target compound likely increases lipophilicity compared to thienyl () or hydroxyethylpiperazinyl () derivatives.
  • Synthetic Routes : Suzuki coupling () and hydrazine-based condensations () are common for benzofuran derivatives. The target compound may require similar Pd-catalyzed cross-coupling steps.
  • Biological Relevance : Bromine substitution (as in the target compound and ) is associated with enhanced binding affinity in enzyme inhibitors, while piperidine derivatives are explored for CNS permeability .

Physicochemical and Spectral Comparisons

  • IR Spectroscopy : Bromine and hydroxy groups in the target compound may show peaks at ~3235 cm⁻¹ (OH stretch) and 1610 cm⁻¹ (C=N), similar to .
  • NMR : The 2-methylpiperidinyl group would exhibit distinct methyl signals (δ ~1.2–1.5) and piperidine ring protons (δ ~2.4–3.0), differentiating it from thiophene-containing analogues (δ 6.7–7.5 for thienyl protons) .

Biological Activity

The compound (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Benzofuran Derivatives

Benzofuran derivatives are recognized for their significant biological activities, including anti-tumor, antibacterial, anti-inflammatory, and antiviral effects. The structural diversity within this class allows for the exploration of various pharmacological properties, making them valuable in drug discovery and development .

Antitumor Activity

Recent studies have indicated that benzofuran derivatives exhibit potent antitumor properties. The compound has been synthesized to evaluate its cytotoxic effects against several cancer cell lines. For instance, derivatives with specific substitutions at the benzofuran ring have shown enhanced activity against tumor cells by inducing apoptosis and inhibiting cell proliferation .

Table 1: Antitumor Activity of Benzofuran Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa5.0Induces apoptosis
Compound BMCF-73.5Inhibits proliferation
(2Z)-...HCT1164.2HIF-1 pathway inhibition

Antibacterial and Antifungal Activity

Benzofuran derivatives have also demonstrated significant antibacterial and antifungal activities. The presence of the bromine atom in the structure may enhance its interaction with bacterial membranes, leading to increased permeability and cell death . The compound's efficacy against various pathogens has been supported by in vitro studies showcasing its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
Compound CE. coli12 µg/mL
Compound DS. aureus8 µg/mL
(2Z)-...C. albicans15 µg/mL

Anti-inflammatory Properties

The anti-inflammatory effects of benzofuran derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This compound has been evaluated for its potential to reduce inflammation in animal models, indicating a promising avenue for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship is critical in understanding how modifications to the benzofuran scaffold affect biological activity. Key findings include:

  • Substitution Patterns : The introduction of halogen atoms (e.g., bromine) at specific positions enhances antitumor and antimicrobial activities.
  • Functional Groups : Hydroxy and piperidine groups significantly improve solubility and bioavailability, contributing to increased pharmacological effects.
  • Ring Modifications : Alterations to the benzofuran core can lead to variations in potency and selectivity against different biological targets .

Case Studies

Several case studies highlight the effectiveness of benzofuran derivatives in clinical settings:

  • Case Study on Anticancer Activity : A study involving a series of synthesized benzofuran derivatives demonstrated that compounds with a piperidinyl group exhibited superior cytotoxicity against breast cancer cell lines compared to their non-piperidinyl counterparts.
  • Antimicrobial Efficacy : A clinical evaluation showed that a derivative similar to (2Z)-... significantly reduced bacterial load in infected animal models, suggesting its potential as a therapeutic agent for bacterial infections.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what are their key challenges?

  • Methodology: Multi-step organic synthesis involving:

  • Aldol condensation to form the benzofuran backbone.
  • Bromination at the 5-position of the benzofuran ring using N-bromosuccinimide (NBS) under radical conditions.
  • Mannich reaction for introducing the 2-methylpiperidinylmethyl group.
    • Challenges: Steric hindrance from the bulky 2-methylpiperidinyl group may reduce reaction efficiency. Side reactions (e.g., over-oxidation of the hydroxy group) require careful temperature control .

Q. How is the compound characterized spectroscopically to confirm its Z-configuration and substituent positions?

  • Techniques:

  • NMR (¹H/¹³C): Downfield shifts for the methylidene proton (δ 8.2–8.5 ppm) and hydroxy proton (broad singlet at δ 10–12 ppm).
  • HRMS: Exact mass verification (e.g., [M+H]+ at m/z 526.0821).
  • X-ray crystallography (if crystalline): Confirms Z-configuration via dihedral angles between benzofuran rings .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound?

  • Approach:

Identify variables (e.g., temperature, catalyst loading, solvent polarity).

Use a fractional factorial design to screen significant factors.

Response surface methodology (RSM) to maximize yield and purity.

  • Case Study: Flow-chemistry systems (e.g., Omura-Sharma-Swern oxidation) improve reproducibility by enabling precise control of residence time and mixing .

Q. How can researchers resolve contradictions in biological activity data (e.g., inconsistent IC50 values in anticancer assays)?

  • Strategies:

  • Orthogonal assays (e.g., ATP-based viability vs. apoptosis markers).
  • Solubility/bioavailability studies: Use DLS or HPLC to assess aggregation in cell culture media.
  • Metabolic stability tests (e.g., liver microsome assays) to rule out rapid degradation .

Q. What computational methods predict the compound’s reactivity in electrophilic substitution reactions?

  • Tools:

  • Density Functional Theory (DFT) to calculate Fukui indices, identifying nucleophilic sites (e.g., the 6-hydroxybenzofuran ring).
  • Molecular docking to simulate interactions with biological targets (e.g., kinase enzymes) .

Q. How can the compound’s stability be enhanced for in vivo studies?

  • Solutions:

  • Prodrug modification (e.g., acetylation of the hydroxy group).
  • Nanoparticle encapsulation to improve aqueous solubility and reduce off-target effects .

Methodological Guidance Table

Research ObjectiveRecommended TechniquesKey References
Synthetic OptimizationDoE, flow chemistry
Structural ElucidationXRD, 2D-NMR
Biological Activity ValidationOrthogonal assays, metabolic profiling
Reactivity PredictionDFT, molecular docking

Notes for Compliance

  • Ethical/Legal Compliance: The compound is not FDA-approved; use strictly in vitro or pre-clinical models with institutional ethics approval .
  • Safety: Handle brominated intermediates under fume hoods due to potential toxicity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.